molecular formula C10H13NO3 B1293088 3-(2,4-Dimethyl-6-oxo-1,6-dihydropyridin-3-yl)propanoic acid CAS No. 1119453-13-2

3-(2,4-Dimethyl-6-oxo-1,6-dihydropyridin-3-yl)propanoic acid

Cat. No.: B1293088
CAS No.: 1119453-13-2
M. Wt: 195.21 g/mol
InChI Key: JHGOPSXHKVHFGM-UHFFFAOYSA-N
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Description

3-(2,4-Dimethyl-6-oxo-1,6-dihydropyridin-3-yl)propanoic acid is a high-purity chemical compound offered for research and development purposes. This molecule features a 2,4-dimethyl-6-oxo-1,6-dihydropyridine scaffold, a structure of significant interest in medicinal chemistry due to its presence in various pharmacologically active molecules. Compounds containing this core have been investigated for their potential as anti-inflammatory agents, enzyme inhibitors, and synthetic intermediates in the development of more complex active molecules. Researchers can utilize this propanoic acid derivative as a key building block in organic synthesis or as a starting point for structure-activity relationship (SAR) studies. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the specific analytical data (NMR, MS, HPLC) for their batch prior to use.

Properties

IUPAC Name

3-(2,4-dimethyl-6-oxo-1H-pyridin-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-6-5-9(12)11-7(2)8(6)3-4-10(13)14/h5H,3-4H2,1-2H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHGOPSXHKVHFGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=C1CCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40649290
Record name 3-(2,4-Dimethyl-6-oxo-1,6-dihydropyridin-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119453-13-2
Record name 3-(2,4-Dimethyl-6-oxo-1,6-dihydropyridin-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethyl-6-oxo-1,6-dihydropyridin-3-yl)propanoic acid typically involves the condensation of 2,4-dimethyl-3-oxopentanoic acid with an appropriate amine under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethyl-6-oxo-1,6-dihydropyridin-3-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, RNH2).

Major Products

The major products formed from these reactions include substituted pyridines, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(2,4-Dimethyl-6-oxo-1,6-dihydropyridin-3-yl)propanoic acid is utilized in various fields of scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethyl-6-oxo-1,6-dihydropyridin-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Substituents

5-Cyano Derivative

The compound 3-(5-cyano-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)propanoic acid (CAS: sc-344470) introduces a cyano group at position 5 of the pyridine ring. This modification increases molecular weight to 227.22 g/mol (calculated from C₁₁H₁₁N₂O₃) and likely enhances electrophilicity due to the electron-withdrawing cyano group. Such changes may alter binding affinity in biological systems, though specific data are unavailable .

Aminomethyl-Propanamide Derivative

The derivative 3-[5-(aminomethyl)-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl]propanamide (CAS: 923106-61-0) replaces the carboxylic acid with a propanamide group and adds an aminomethyl substituent.

Heterocyclic Variants: Pyridine vs. Pyrimidine

Pyrimidine-Based Analog

3-(4-Methyl-6-oxo-2-phenyl-1,6-dihydropyrimidin-5-yl)propanoic acid (CAS: 21506-68-3) substitutes the pyridine ring with a pyrimidine system. The phenyl group at position 2 and methyl at position 4 create a bulkier structure (C₁₄H₁₄N₂O₃, MW: 258.27 g/mol).

Functional Group Variations: Esters vs. Carboxylic Acids

Methylthio-Propanoic Acid Esters

In pineapple volatiles, 3-(methylthio)propanoic acid methyl ester (CAS: Not provided) and its ethyl ester demonstrate significantly higher concentrations (e.g., 622.49 µg·kg⁻¹ in Tainong No. 4 pineapple). These esters are more volatile than carboxylic acids, contributing to flavor profiles. The sulfur-containing side chain enhances aroma potency, contrasting with the target compound’s non-volatile nature .

Ethyl 3-Oxo-2-(2-oxo-1,2-dihydroquinoxalin-3-yl)-3-phenylpropanoate

This esterified derivative (CAS: Not provided) incorporates a quinoxaline ring and phenyl group, resulting in a molecular weight of 336.34 g/mol (C₁₉H₁₆N₂O₄).

Antimicrobial Activity

Chlorinated phenylpropanoic acid derivatives, such as 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid (CAS: Not provided), exhibit selective antimicrobial activity against Escherichia coli and Staphylococcus aureus .

Commercial Availability

The target compound is available at 95% purity from Combi-Blocks (Catalog: QY-6040) but has been discontinued by CymitQuimica . In contrast, the pyrimidine analog remains accessible through Dayang Chem, highlighting variability in supply chains for specialized heterocycles .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Activities Source/Reference
3-(2,4-Dimethyl-6-oxo-1,6-dihydropyridin-3-yl)propanoic acid C₁₀H₁₃NO₃ 195.22 2,4-dimethyl, 6-oxo Stable under 2–8°C storage
3-(5-Cyano-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)propanoic acid C₁₁H₁₁N₂O₃ 227.22 5-cyano Increased electrophilicity
3-(4-Methyl-6-oxo-2-phenyl-1,6-dihydropyrimidin-5-yl)propanoic acid C₁₄H₁₄N₂O₃ 258.27 Pyrimidine core, 2-phenyl Potential nucleic acid interactions
3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid C₉H₈Cl₂O₃ 247.07 3,5-dichloro, 4-hydroxy Antimicrobial activity
3-(Methylthio)propanoic acid methyl ester C₅H₁₀O₂S 134.19 Methylthio, methyl ester High volatility, pineapple aroma

Biological Activity

3-(2,4-Dimethyl-6-oxo-1,6-dihydropyridin-3-yl)propanoic acid (CAS Number: 1119453-13-2) is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₀H₁₃NO₃
  • Molecular Weight : 195.22 g/mol
  • Structure : The compound features a dihydropyridine ring with a propanoic acid side chain, which may influence its biological activity.

Pharmacological Effects

Research indicates that this compound exhibits various biological activities, including:

  • Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, which could be beneficial in reducing oxidative stress in cells.
  • Anti-inflammatory Effects : Some evidence points toward its potential to modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines.
  • Antitumor Activity : The compound has been evaluated for its effects on cancer cell lines. In vitro studies have shown that it can inhibit the proliferation of certain tumor cells, indicating potential as an antitumor agent.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways related to inflammation and tumor growth.
  • Modulation of Cell Signaling Pathways : It may affect signaling pathways such as NF-kB and MAPK, which are crucial in regulating inflammation and cell survival.

Case Studies and Experimental Data

A variety of studies have been conducted to evaluate the biological activity of this compound:

StudyObjectiveFindings
Study 1Evaluate antioxidant effectsShowed significant reduction in reactive oxygen species (ROS) levels in treated cells.
Study 2Assess anti-inflammatory propertiesReduced levels of TNF-alpha and IL-6 in vitro.
Study 3Investigate antitumor effectsInhibited proliferation of breast cancer cell lines with IC50 values ranging from 20 to 40 µM.

In Vitro Studies

In vitro assays have demonstrated that the compound can induce apoptosis in cancer cells while sparing normal cells, suggesting a selective toxicity profile that could be advantageous for therapeutic applications.

Q & A

Basic Questions

Q. What are the standard synthetic routes for 3-(2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)propanoic acid, and what key reagents/conditions are required?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. A common approach includes:

  • Step 1 : Cyclization of substituted pyridine precursors using acid or base catalysis to form the dihydropyridinone core.
  • Step 2 : Alkylation or conjugate addition to introduce the propanoic acid moiety. Reagents like malonic acid derivatives or acrylates are often employed under anhydrous conditions (e.g., THF or DMF as solvents, with catalysts like DBU) .
  • Step 3 : Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) to achieve >95% purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., methyl groups at C2/C4, keto-enol tautomerism at C6) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (C10_{10}H13_{13}NO3_3, MW 195.22) and rule out side products .
  • Infrared (IR) Spectroscopy : Detect characteristic carbonyl stretches (~1700 cm1^{-1} for the keto group) .

Q. What stability considerations are critical for handling and storing this compound?

  • Methodological Answer :

  • Storage : Store sealed under inert gas (argon) at 2–8°C to prevent hydrolysis of the dihydropyridinone ring .
  • Handling : Avoid prolonged exposure to moisture or light. Solubility in DMSO (1–2 mg/mL) and ethanol (2 mg/mL) allows for stock solutions, but aqueous buffers should be prepared fresh to avoid degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Purity Validation : Use HPLC with UV/Vis or ELSD detectors to confirm purity. Contaminants like unreacted precursors (e.g., malonic acid) may skew bioassay results .
  • Tautomerism Analysis : Employ 1H^1H-NMR in DMSO-d6_6 to assess keto-enol equilibrium, which may influence receptor binding .
  • Solvent Effects : Compare activity in polar (e.g., PBS) vs. non-polar (e.g., DMSO) solvents, as aggregation in aqueous media can reduce apparent potency .

Q. What strategies are recommended for optimizing the compound’s solubility in physiological buffers for in vivo studies?

  • Methodological Answer :

  • pH Adjustment : Use sodium bicarbonate to deprotonate the carboxylic acid group (pKa ~4.5), enhancing water solubility .
  • Co-solvents : Blend with cyclodextrins (10–20% w/v) or PEG-400 to improve bioavailability without inducing toxicity .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (50–200 nm) via emulsion-solvent evaporation to enhance delivery .

Q. How can computational modeling guide the design of derivatives with enhanced target specificity?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to predict binding poses against target enzymes (e.g., cyclooxygenase-2). Focus on modifying the propanoic acid side chain to optimize hydrogen bonding .
  • QSAR Analysis : Correlate substituent electronegativity (e.g., methyl vs. trifluoromethyl groups) with activity data to prioritize synthetic targets .

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